2,4-二甲基-4-苯基戊烷-2-醇

描述

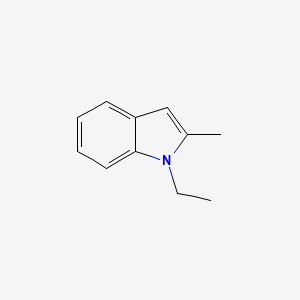

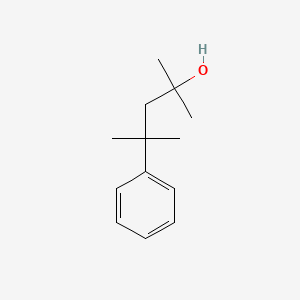

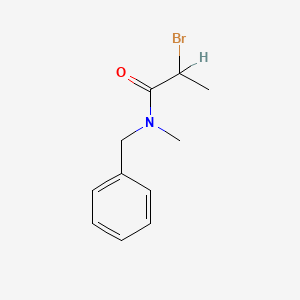

“2,4-Dimethyl-4-phenylpentan-2-ol” is a chemical compound with the CAS Number: 5340-85-2 . It has a molecular weight of 192.3 . This compound is used as a fragrance in the perfume and cosmetics industry for its scent of fruits and flowers .

Molecular Structure Analysis

The InChI code for “2,4-Dimethyl-4-phenylpentan-2-ol” is1S/C13H20O/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dimethyl-4-phenylpentan-2-ol” include a density of 0.9±0.1 g/cm3, a boiling point of 279.4±9.0 °C at 760 mmHg, and a flash point of 107.3±14.5 °C . It has a molar refractivity of 60.0±0.3 cm3, and a molar volume of 203.2±3.0 cm3 .科学研究应用

Perfumery and Cosmetics

2,4-Dimethyl-4-phenylpentan-2-ol: is used in the synthesis of Rosaphen , a fragrance with a scent of fruits and flowers, commonly used in perfumes and cosmetics . The compound contributes to the stability of fragrances in products like body lotion, shampoo, soap, and concentrated detergent powder. Its synthesis involves a two-step process starting with an aldol condensation followed by hydrogenation over supported catalysts .

Medicine

In the medical field, 2,4-Dimethyl-4-phenylpentan-2-ol , also known as DMPPO, has been noted for its unique chemical structure and biological activity. It is a chiral alcohol that is soluble in organic solvents and has potential applications in pharmaceutical synthesis.

Agriculture

While specific applications in agriculture are not directly mentioned, the chemical properties of 2,4-Dimethyl-4-phenylpentan-2-ol suggest potential uses in the synthesis of agrochemicals or as an intermediate in the production of compounds that could affect plant growth or protection .

Industrial Applications

Industrially, 2,4-Dimethyl-4-phenylpentan-2-ol can be utilized as a specialty chemical in various manufacturing processes. Its role could range from a solvent to a precursor for more complex chemical syntheses .

Environmental Science

In environmental science, the compound’s characteristics might make it suitable for studies related to environmental pollutants, their breakdown, or their interaction with natural compounds. However, specific applications in this field require further research and exploration .

Food Technology

The compound’s stability and potential for creating pleasant scents could see it being used in food technology, particularly in flavorings and fragrances. Its application would be subject to safety evaluations and regulatory approval for use in food products .

Materials Science

2,4-Dimethyl-4-phenylpentan-2-ol: could be investigated for its properties in materials science, particularly in the development of new materials or coatings that require organic compounds with specific characteristics .

Analytical Chemistry

In analytical chemistry, 2,4-Dimethyl-4-phenylpentan-2-ol may be used as a standard or reference compound in chromatographic analysis or in the development of new analytical methods due to its defined chemical structure and properties .

Biochemistry

The biochemical applications of 2,4-Dimethyl-4-phenylpentan-2-ol could involve its use as a building block in the synthesis of biologically active molecules or in studies of metabolic pathways involving similar compounds .

安全和危害

作用机制

Target of Action

It’s known that this compound is used in the perfume and cosmetics industry for its scent of fruits and flowers .

Mode of Action

The mode of action of 2,4-Dimethyl-4-phenylpentan-2-ol is primarily through its interaction with olfactory receptors, which are responsible for the sense of smell. The specific floral scent of this compound is what makes it desirable in the perfume and cosmetics industry .

Biochemical Pathways

The synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol involves a two-step process. The first step is the aldol condensation of cinnamaldehyde and propanal. The resulting 2-methyl-5-phenylpenta-2,4-dienal is then hydrogenated using different Ru/C and Ni/SiO2 catalysts .

Result of Action

The primary result of the action of 2,4-Dimethyl-4-phenylpentan-2-ol is the production of a specific floral scent. This scent is perceived by the olfactory receptors, leading to the sensation of a pleasant smell .

属性

IUPAC Name |

2,4-dimethyl-4-phenylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSZRLQXRKZELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C)(C)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277150 | |

| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-4-phenylpentan-2-ol | |

CAS RN |

5340-85-2 | |

| Record name | NSC957 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary chemical reaction that 2,4-Dimethyl-4-phenylpentan-2-ol undergoes in the presence of an acid catalyst?

A1: 2,4-Dimethyl-4-phenylpentan-2-ol undergoes a cyclialkylation reaction in the presence of an acid catalyst. This reaction leads to the formation of 2,3-dihydro-1,1,3,3-tetramethyl-1H-indene. This specific reaction proceeds without any unexpected rearrangements. []

Q2: How does the introduction of a chlorine atom at the ortho position of the phenyl ring in 2,4-Dimethyl-4-phenylpentan-2-ol (forming 4-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol) alter the outcome of the acid-catalyzed cyclialkylation?

A2: The presence of the chlorine atom in 4-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol significantly impacts the cyclialkylation reaction. Instead of yielding a single product, the reaction produces a nearly equal mixture of two isomers: 4-chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene and trans-4-chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene. This unexpected formation of the trans isomer, involving a framework transposition, highlights the specific influence of the chlorine substituent on the reaction mechanism. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)